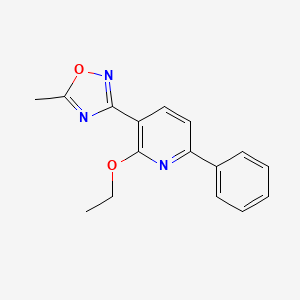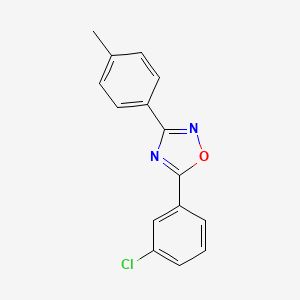![molecular formula C23H27N3O6S B11587203 Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11587203.png)
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, including a nitrobenzamido group, a cyclohexylcarbamoyl group, and an ethyl ester group.
Métodos De Preparación
The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Nitrobenzamido Group: The nitrobenzamido group is introduced via a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with an amine group on the thiophene ring.
Addition of the Cyclohexylcarbamoyl Group: This step involves the reaction of cyclohexyl isocyanate with an amine group on the thiophene ring to form the carbamoyl linkage.
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with ethanol to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols).
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitrobenzamido group may play a key role in these interactions, potentially through hydrogen bonding or electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 4,5-DIMETHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE: This compound has a similar structure but lacks the cyclohexylcarbamoyl group.
ETHYL 2-(2-((5-((4-METHYL-3-NITROBENZAMIDO)METHYL)-4-(M-TOLYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: This compound has a more complex structure with additional functional groups.
The uniqueness of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(4-METHYL-3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C23H27N3O6S |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H27N3O6S/c1-4-32-23(29)18-14(3)19(21(28)24-16-8-6-5-7-9-16)33-22(18)25-20(27)15-11-10-13(2)17(12-15)26(30)31/h10-12,16H,4-9H2,1-3H3,(H,24,28)(H,25,27) |
Clave InChI |
UMKOPHWMAHLTTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11587123.png)
![6-(ethylsulfanyl)-3,3-dimethyl-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11587128.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587130.png)
![2-[3-(Dimethylamino)propyl]-1-(4-hydroxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587138.png)

![4,6-dimethyl-1-octan-2-yl-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11587146.png)
![{4-Amino-6-[(3-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl cyclohexyl(methyl)dithiocarbamate](/img/structure/B11587156.png)
![(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11587158.png)
![prop-2-en-1-yl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587168.png)
![1-(3-Methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587185.png)
![(5Z)-2-(4-butoxyphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11587193.png)
![methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587195.png)

![ethyl 5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11587201.png)
